N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
Description
Molecular Formula: C₁₇H₁₇N₅O₄
Molecular Weight: 355.35 g/mol
Structural Features:
- A 1,2-oxazole core substituted at position 5 with a pyridin-3-yl group.
- A carboxamide group at position 3 of the oxazole, linked via a methyl group to a 1,2,4-oxadiazol-5-yl ring.
- The oxadiazole ring is further substituted at position 3 with an oxan-4-yl (tetrahydropyran) group.
Pharmacological Implications: The compound’s hybrid structure combines two heterocyclic systems (oxazole and oxadiazole) with pyridine and tetrahydropyran moieties. These features are commonly associated with receptor binding and metabolic stability in medicinal chemistry.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-17(13-8-14(25-21-13)12-2-1-5-18-9-12)19-10-15-20-16(22-26-15)11-3-6-24-7-4-11/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDQCWUQJTVUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole ring, followed by the introduction of the pyridinyl and oxadiazolyl substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Core
The 3-(oxan-4-yl)-1,2,4-oxadiazole-5-yl group is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives .
Coupling of Fragments
The methyl-carboxamide linker is formed via nucleophilic acyl substitution :
-
Stepwise Process :
Hydrolysis of the Oxadiazole Ring
1,2,4-Oxadiazoles are stable under acidic/basic conditions but may hydrolyze under extreme heat or prolonged exposure:
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Conditions : 6M HCl, 100°C, 12h → cleavage to amidoxime and carboxylic acid .
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Kinetics : Hydrolysis rate decreases with electron-withdrawing substituents (e.g., oxan-4-yl enhances stability) .
Reduction of the Oxazole Ring
1,2-Oxazoles resist catalytic hydrogenation but undergo ring opening with LiAlH₄:
Functionalization via Cross-Coupling
The pyridin-3-yl group enables metal-catalyzed reactions:
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Suzuki-Miyaura Coupling : Replace halogen substituents (if present) with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
Thermal Stability
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Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C (similar to oxadiazole derivatives in Patent CN103596946A) .
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Key Degradation Products : CO₂, NH₃, and fragmented heterocycles (GC-MS data) .
Photostability
Comparative Reaction Data
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally or functionally related molecules:
Key Findings and Trends
Oxadiazole Core :
- The 1,2,4-oxadiazole ring is a common pharmacophore in receptor antagonists (e.g., GR127935 for 5-HT₁D, Navacaprant for kappa-opioid receptors). Its electron-deficient nature facilitates π-π interactions with target proteins .
- Substituent Effects: Oxan-4-yl Group: In the target compound, this group may enhance solubility compared to lipophilic substituents like trifluoromethyl (Compound 46) or chlorophenethyl (Compound 46). This could improve bioavailability . Pyridin-3-yl vs.
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an oxadiazole ring and a pyridine moiety, which are known for their biological significance. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17N3O4 |
| Molecular Weight | 313.33 g/mol |
Antimicrobial Activity
Research has shown that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The oxadiazole ring enhances lipophilicity, facilitating cell membrane penetration and targeting bacterial enzymes.
- Case Study : A study involving derivatives of 1,3,4-oxadiazole demonstrated effective antimicrobial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of RET kinase, a target in various cancers. For example, a related compound demonstrated strong inhibition of RET kinase activity with IC50 values in the low micromolar range .
- Cytotoxicity Studies : In vitro studies using cancer cell lines such as HCT116 and MCF7 showed that compounds with similar structures exhibited moderate to high cytotoxicity. Notably, some compounds achieved IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer activity .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activities of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the oxadiazole core via cyclization of acylhydrazides with nitriles under acidic conditions (e.g., using POCl₃) .
- Step 2 : Introduce the oxan-4-yl moiety through nucleophilic substitution or coupling reactions, ensuring anhydrous conditions to avoid hydrolysis .
- Step 3 : Link the pyridinyl-oxazole fragment via amide coupling (e.g., HATU/DIPEA in DMF) .
- Optimization : Use Design of Experiments (DoE) to vary solvents (DMF vs. THF), catalysts (e.g., Pd-based), and temperatures. Monitor purity via HPLC .
Q. How can structural ambiguities in the compound be resolved using crystallographic and spectroscopic techniques?
- X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemical uncertainties. Note that twinning or low-resolution data may require iterative refinement .
- Spectroscopy : Confirm tautomeric forms using ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., kinase domains) to prioritize assays. Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET prediction : SwissADME to evaluate solubility (LogP), CYP450 interactions, and blood-brain barrier permeability .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?
- Case example : If NMR suggests a planar oxadiazole ring but X-ray shows puckering, consider dynamic effects (e.g., temperature-dependent NMR or variable-temperature XRD) to assess conformational flexibility .
- Troubleshooting : Re-examine crystallographic data for disorder or solvent masking. Use PLATON’s SQUEEZE to model unresolved electron density .
Q. What strategies improve yield in the final amide coupling step while minimizing side reactions?
- Activation agents : Compare HATU vs. EDCl/HOBt for carboxamide formation. HATU typically offers higher yields but may require rigorous exclusion of moisture .
- Side reaction mitigation : Add molecular sieves to scavenge water or use low-temperature (−20°C) coupling to suppress oxazole ring opening .
Q. How do structural modifications (e.g., oxan-4-yl vs. phenyl substituents) alter biological activity?
- SAR framework :
| Substituent | Biological Activity | Key Observation |
|---|---|---|
| Oxan-4-yl | Enhanced solubility | Reduced logP by ~1.5 vs. phenyl analogs |
| Pyridin-3-yl | Kinase inhibition | π-π stacking with ATP-binding pockets |
- Experimental validation : Synthesize analogs with substituted oxazole rings (e.g., methyl vs. trifluoromethyl) and test in enzymatic assays .
Methodological Notes
- Crystallography : For challenging crystals (e.g., plate-like morphology), optimize growth via vapor diffusion with mixed solvents (hexane/EtOAc) .
- Analytical conflicts : Cross-validate LC-MS and NMR data with orthogonal methods like IR spectroscopy for functional group confirmation .
- Safety : Handle nitrile intermediates in fume hoods; monitor for exotherms during cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
